molecular formula C11H10ClNO3 B2448412 N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide CAS No. 1251456-87-7

N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide

Cat. No. B2448412
CAS RN: 1251456-87-7
M. Wt: 239.66
InChI Key: KWETWUODKYSYSJ-UHFFFAOYSA-N
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Description

“N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide” is a chemical compound with the formula C11H10ClNO3 . It has a molecular weight of 239.66 .


Synthesis Analysis

The synthesis of this compound involves the reaction of acrylic acid with 4-amino-5-chloro-2-methoxybenzaldehyde in the presence of triethylamine and propanephosphonic anhydride . The reaction is carried out in ethyl acetate at a temperature of 30-40°C . After the reaction, the mixture is diluted with water and acidified with hydrochloric acid to pH 2-3 . The organic layer is then separated and washed with a mixture of water and sodium hydroxide .

Scientific Research Applications

Corrosion Inhibition

  • Application : Acrylamide derivatives, including those similar in structure to N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide, are effective as corrosion inhibitors for copper in nitric acid solutions. These compounds are mixed-type inhibitors and follow chemical adsorption and the Langmuir isotherm (Abu-Rayyan et al., 2022).

Synthesis Techniques

  • Application : Methods for synthesizing acrylamide derivatives, including those structurally related to this compound, have been developed. These methods emphasize environmental benignity and high yield (Yuan Jia-cheng, 2012).

Material Properties and Applications

  • Application : Compounds structurally similar to this compound have been studied for their material properties, such as environmental functional copolymers, which are synthesized for their response to pH and other factors (Abdelaty, 2018).

Biological Screening and Toxicity

  • Application : Research on acrylamide derivatives has included studies on their biological activity and toxicity. This includes investigations on the interaction with nucleic acid bases and potential applications in biomedical research (Tanış et al., 2019).

Nanoparticle Formation and Drug Delivery

  • Application : Acrylamide derivatives have been used in the synthesis of soluble polymeric carriers for drug delivery. These studies focus on the solution properties and biodistribution behavior of such polymers (Ambler et al., 1992).

Industrial Applications and Safety

  • Application : General research on acrylamide, which is related to this compound, covers its widespread industrial applications, safety concerns, and formation in food processes (Friedman, 2003).

Enzymatic Polymerization

  • Application : N-Hydroxyethyl acrylamide has been used as an initiator for the enzymatic ring-opening polymerization of lactones, demonstrating the potential for similar applications of this compound in greener chemical processes (Lentz et al., 2022).

Safety and Hazards

The compound is classified as a warning signal word . Precautionary statements include P501, P270, P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, P332+P313, and P301+P312+P330 . Hazard statements include H302, H315, and H319 .

properties

IUPAC Name

N-(2-chloro-4-formyl-5-methoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3/c1-3-11(15)13-9-5-10(16-2)7(6-14)4-8(9)12/h3-6H,1H2,2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWETWUODKYSYSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=O)Cl)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Acrylic acid (commercially available, for example, from Aldrich) (46 ml, 0.67 mol) was added slowly to a stirred suspension of 4-amino-5-chloro-2-methoxybenzaldehyde (Step B) (50.0 g, 0.27 mol) and triethylamine (204 g, 2.02 mol) in ethyl acetate (0.85 L) at 25° C. Propanephosphonic anhydride (50% in ethyl acetate; 429 g, 0.67 mol) was added over 30 minutes keeping reaction temperature at 30-40° C. The mixture was stirred at 30-40° C. for a further 1 hour and then cooled to 25° C. and diluted with water (0.26 L) and acidified with 32% hydrochloric acid (108 g) to pH 2-3. The organic layer was separated and washed with a mixture of water (0.23 L) and 32% sodium hydroxide (14 g)—aqueous layer ca. pH 7. The organic phase was washed with water (0.23 L) and then concentrated under reduced pressure (ca. 300 mbar) to remove 0.56 kg of distillate. Methylcyclohexane (335 g) was added and then a further 286 g of distillate was removed under reduced pressure. Methylcyclohexane (111 g) was added and then the resulting suspension was cooled to 20° C., filtered and washed with methylcyclohexane. The cake was dried at 40° C. under reduced pressure for 12 hours to give N-[2-chloro-4-formyl-5-(methyloxy)phenyl]-2-propenamide (46 g, 71%)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
204 g
Type
reactant
Reaction Step Two
Quantity
0.85 L
Type
solvent
Reaction Step Two
[Compound]
Name
Propanephosphonic anhydride
Quantity
429 g
Type
reactant
Reaction Step Three
Quantity
108 g
Type
reactant
Reaction Step Four
Name
Quantity
0.26 L
Type
solvent
Reaction Step Five

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